molecular formula C9H9IO4 B3419768 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid CAS No. 15573-45-2

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid

Cat. No.: B3419768
CAS No.: 15573-45-2
M. Wt: 308.07 g/mol
InChI Key: NHGLFZIQXAGSGN-UHFFFAOYSA-N
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Description

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0³,⁷)nonane-9-carboxylic acid (hereafter referred to as the iodinated oxatricyclo compound) is a structurally complex bicyclic lactone fused with a carboxylic acid group and an iodine substituent. Its molecular formula is C₉H₉IO₄ (CID 548743), with a molecular weight of 307.09 g/mol . The compound features a tricyclic framework comprising a norbornane-like skeleton modified by an oxygen atom (4-oxa) and a ketone (5-oxo). The iodine atom at position 2 introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogs.

Synthetically, the non-iodinated precursor, 5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid, is prepared via acid-catalyzed cyclization of a furan-derived precursor in aqueous sulfuric acid .

Properties

IUPAC Name

2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLFZIQXAGSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-45-2
Record name 2-IODO-5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a suitable precursor, followed by cyclization and oxidation reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 2 is susceptible to nucleophilic substitution, enabling functional group diversification.

Reaction TypeReagents/ConditionsProducts FormedKey Observations
Nucleophilic Substitution Amines (e.g., NH₃), thiols (e.g., HSCH₂CH₂SH), or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°CIodo → amine/thiol/ether derivativesSteric hindrance from the tricyclic structure slows SN2 pathways; SN1 mechanisms are unlikely due to poor carbocation stability.
Halogen Exchange KCl/NaBr in presence of Cu(I) catalystsIodo → chloro/bromo analogsLimited efficiency due to weaker C–I bond dissociation energy compared to C–Cl/C–Br .

Oxidation and Reduction

The ketone (5-oxo) and carboxylic acid groups dictate redox behavior.

Reaction TypeReagents/ConditionsProducts FormedMechanism
Ketone Reduction NaBH₄ or LiAlH₄ in THF/Et₂O5-hydroxy derivativeSelective reduction of ketone to secondary alcohol; carboxylic acid remains intact.
Carboxylic Acid Decarboxylation Pb(OAc)₄ or thermal conditions (150–200°C)CO₂ elimination, forming alkyl iodideRadical-mediated pathway involving Pb–carboxylate intermediates .
Iodine Reduction Zn/HOAc or H₂/Pd-CIodo → hydrogen substitutionYields des-iodo tricyclic compound; competing ketone reduction possible under H₂/Pd-C.

Ring-Opening and Structural Rearrangements

Strain in the tricyclic system enables ring-opening under specific conditions.

Reaction TypeReagents/ConditionsProducts FormedNotes
Acid-Catalyzed Hydrolysis H₂SO₄/H₂O at refluxFragmented diol and carboxylic acidOxa-ring cleavage via protonation of ether oxygen.
Base-Induced Rearrangement NaOH/EtOH at 80°CBicyclic lactone derivativesBase deprotonates carboxylic acid, triggering lactonization .

Decarboxylative Halogenation

The carboxylic acid group participates in radical-mediated decarboxylation, as inferred from analogous systems .

Reaction TypeReagents/ConditionsProducts FormedMechanism
Decarboxylative Iodination I₂/Pb(OAc)₄ in CCl₄Retention of iodine, CO₂ lossLead-mediated radical chain process; iodine radicals propagate the reaction .

Comparative Reactivity

The iodine atom significantly enhances electrophilicity compared to non-halogenated analogs:

CompoundElectrophilicity (Relative)Susceptibility to Substitution
2-Iodo derivative (this compound)HighReacts with amines/thiols <6h
5-Oxo-4-oxa-tricyclo[...]nonane-9-carboxylic acid (non-iodinated)LowNo substitution observed

Mechanistic Insights

  • Substitution : Proceeds via mixed SN1/SN2 pathways due to steric constraints.

  • Decarboxylation : Involves Pb–carboxylate coordination, leading to radical intermediates (Figure 1) .

  • Ring-Opening : Acid hydrolysis follows a stepwise protonation/nucleophilic attack sequence .

Scientific Research Applications

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The iodinated oxatricyclo compound belongs to a family of functionalized norbornane derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents Key Differences Reference
5-Oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid C₉H₁₀O₄ No iodine Lacks halogen; reduced steric hindrance and electrophilicity
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid C₁₇H₁₅NO₄ Phenyl group at position 6 Aromatic substituent alters π-π interactions and crystal packing
(1R,7R,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid C₉H₁₀INO₃ Nitrogen (aza) instead of oxygen (oxa) Heteroatom substitution changes electronic properties and hydrogen-bonding capacity

Key Observations :

  • Iodine vs. Hydrogen/Phenyl: The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to the non-iodinated analog.
  • Oxa vs. Aza: Replacing the oxygen atom with nitrogen (as in the 4-aza analog) introduces basicity and alters coordination chemistry. For example, the oxa compound forms Cd(II) complexes via carboxylate and ketone oxygen coordination , whereas the aza variant could engage in N-donor metal binding.
Reactivity and Coordination Chemistry

The non-iodinated oxatricyclo compound exhibits versatile coordination behavior. For instance, it forms a seven-coordinate Cd(II) dimer with 1,10-phenanthroline, where the carboxylate acts as a tridentate or bidentate ligand .

In contrast, the phenyl-substituted analog () forms intermolecular O–H···O hydrogen bonds and C–H···π interactions in its crystal lattice, whereas the iodinated compound’s crystal structure remains uncharacterized .

Physical and Spectroscopic Properties

Collision cross-section (CCS) data for the iodinated oxatricyclo compound (predicted via computational methods) are provided below:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 308.96184 148.8
[M+Na]⁺ 330.94378 148.5
[M-H]⁻ 306.94728 141.9

Biological Activity

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid, a compound with notable structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore and summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H9IO4C_9H_9IO_4 with a molecular weight of 322.1 g/mol. The InChIKey for this compound is VIPICYHXHUTBCQ-WQJFPXAQSA-N, which can be used for database searches to gather more information about its properties and activities .

Structural Characteristics

PropertyValue
Molecular FormulaC9H9IO4
Molecular Weight322.1 g/mol
InChIKeyVIPICYHXHUTBCQ-WQJFPXAQSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties by disrupting bacterial cell membranes and increasing permeability . This mechanism is crucial for their bactericidal effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. In one study, derivatives of similar tricyclic structures showed selective cytotoxicity against tumor cells compared to normal cells, suggesting that structural modifications can enhance biological activity .

Case Study: Cytotoxic Effects

A study involving a library of oxadiazole derivatives demonstrated that certain structural features significantly increased cytotoxic selectivity against cancer cells. While specific data on this compound is limited, the trends observed in related compounds provide a basis for hypothesizing similar activities .

Enzyme Inhibition

Inhibitory activity against specific enzymes has been a focus in evaluating the biological potential of this compound. For instance, related compounds have shown promising results as DYRK1A inhibitors with IC50 values in the nanomolar range . The presence of iodine and carboxylic acid functionalities may contribute to such inhibitory effects.

Antioxidant Properties

Natural carboxylic acids are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in biological systems . Although direct studies on this compound are sparse, its structural analogs suggest potential antioxidant capabilities.

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityKey Findings
DYRK1A InhibitionStrong potency with IC50 values in nanomolar range
Antimicrobial EffectsDisruption of bacterial membranes observed
CytotoxicitySelective activity against cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-iodo-5-oxo-4-oxa-tricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Start with norbornane-derived epoxyimides as precursors. Ethanolysis under basic conditions (e.g., sodium ethoxide) can yield tricyclic carboxylic acids. Optimization involves adjusting solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometry of iodination agents (e.g., KI/I₂). Monitor regioselectivity using TLC and characterize intermediates via NMR .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Purify via recrystallization (e.g., hexane/toluene mixtures) to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the tricyclic scaffold through characteristic deshielded protons (e.g., H-9 carboxylic acid proton at δ ~12 ppm) and iodinated carbon signals. Compare with bicyclo[6.1.0]nonane-9-carboxylic acid analogs for scaffold validation .
  • IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxa-ring ether (C-O-C ~1250 cm⁻¹) .
    • Validation : Cross-reference with computational predictions (DFT) for NMR chemical shifts to resolve ambiguities .

Q. What strategies ensure regioselectivity during iodination of the tricyclic scaffold?

  • Methodology : Use sterically directed iodination (e.g., N-iodosuccinimide in DMF) targeting the electron-rich bridgehead position. Monitor reaction progress via LC-MS to detect intermediates. Kinetic control (low temperature) favors iodination at the 2-position over alternative sites .

Advanced Research Questions

Q. How do substituents on the epoxyimide precursor influence the reaction pathway?

  • Mechanistic Insight : Electron-donating groups (e.g., aryl) stabilize transition states via intramolecular hydrogen bonding, favoring oxa-tricyclic products. Electron-withdrawing groups shift selectivity toward azatricyclic derivatives. Validate using DFT calculations (B3LYP/6-31+G(d)) to map energy barriers and transition states .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., methyl, nitro) and compare product ratios via HPLC. Correlate results with computed substituent effects .

Q. How can kinetic vs. thermodynamic control be distinguished in ethanolysis reactions?

  • Methodology : Conduct time-dependent studies under basic ethanolysis. Early sampling (kinetic control) may yield acetal intermediates, while prolonged reaction times favor thermodynamically stable carboxylic acids. Use ¹H NMR to track intermediate conversion .
  • Case Study : Alkyl-substituted epoxyimides form dihydroxyimides as kinetic products, while aryl-substituted analogs favor tricyclic acids as thermodynamic products .

Q. What analytical approaches resolve byproducts or degradation pathways in synthesis?

  • Methodology :

  • LC-MS/MS : Identify trace byproducts (e.g., deiodinated analogs or ring-opened derivatives) using high-resolution mass spectrometry.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for major products .
    • Example : Bicyclo[6.1.0]nonane-9-carboxylic acid hydrazide byproducts can form during incomplete iodination; eliminate via column chromatography (silica gel, ethyl acetate/hexane) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting regioselectivity for iodination?

  • Analysis : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and iodide source reactivity. Polar aprotic solvents stabilize iodonium intermediates, enhancing 2-position selectivity. Validate via controlled experiments with standardized reagents .

Q. How to reconcile computational predictions with experimental NMR data?

  • Resolution : Optimize DFT parameters (e.g., solvent model, basis set) to match experimental conditions. For example, PCM/B3LYP/6-31+G(d) accurately predicts chemical shifts for tricyclic scaffolds .

Tables for Key Data

Analytical Technique Key Peaks/Data Structural Assignment
¹H NMR δ 12.1 (s, 1H)Carboxylic acid proton (H-9)
¹³C NMR δ 175.2 (C=O)Carboxylic acid carbon
IR 1705 cm⁻¹ (C=O stretch)Carboxylic acid group
HRMS [M+H]⁺ = 348.9721 (calc. 348.9704)Molecular ion confirmation

Note: Data adapted from experimental and computational studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid
Reactant of Route 2
2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid

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